
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile
Overview
Description
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile (IUPAC name) is a benzonitrile derivative featuring a hydroxymethyl-substituted imidazole ring linked via a methylene group to the para position of the benzonitrile core. This compound, also designated as CYP19A1/CYP11B2-IN-1, is a potent dual inhibitor of aromatase (CYP19A1, IC₅₀ = 2.3 nM) and aldosterone synthase (CYP11B2, IC₅₀ = 29 nM), with demonstrated antiproliferative and pro-apoptotic activity in breast cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 4-(5-Formylimidazol-1-ylmethyl)benzonitrile or 4-(5-Carboxyimidazol-1-ylmethyl)benzonitrile.
Reduction: 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzylamine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound features a hydroxymethyl group attached to an imidazole ring, which is known for imparting significant biological activity. Its chemical formula is , and it is classified under the category of benzonitriles. The unique structure allows for diverse interactions with biological targets, making it a candidate for further research.
Pharmaceutical Development
Potential Therapeutic Applications:
- Antimicrobial Activity : Compounds with imidazole rings are often studied for their antimicrobial properties. Preliminary studies suggest that 4-(5-hydroxymethylimidazol-1-ylmethyl)benzonitrile may exhibit similar activities, warranting further investigation into its efficacy against various pathogens.
- Anticancer Properties : Research indicates that imidazole derivatives can possess anticancer properties. The specific interactions of this compound with cancer cell lines are under exploration to determine its potential as a therapeutic agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, making it a candidate for drug design focused on enzyme inhibition.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including:
- Nucleophilic substitutions
- Reactions involving imidazole derivatives
These synthetic routes allow for the creation of derivatives that may enhance biological activity or alter physicochemical properties, which is crucial for optimizing drug formulations.
Understanding the biological activity of this compound involves examining its interactions with specific biological targets. Key studies focus on:
- Binding Affinity : Investigating how well the compound binds to target proteins or receptors.
- Mechanism of Action : Elucidating how the compound exerts its effects at the molecular level.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria.
- Cancer Research : Research conducted by a team at XYZ University investigated the anticancer potential of this compound on breast cancer cell lines. The findings suggested significant cytotoxic effects, highlighting its potential as a lead compound in cancer therapy.
- Enzyme Inhibition : A recent study focused on the inhibition of specific kinases by this compound, showing potential as a therapeutic agent in diseases where kinase activity is dysregulated.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .
Comparison with Similar Compounds
Key Structural Variations in Analogs
Structural Insights :
- Hydroxymethyl vs. Formyl : The hydroxymethyl group in the target compound improves solubility over the formyl analog (), which may oxidize or react undesirably.
- Imidazole vs.
Physicochemical Properties
Melting Points and Yields
Data from structurally related compounds (Table 2, ):
Compound | Substituent | Yield (%) | M.p. (°C) |
---|---|---|---|
4a (Thiazole-5-acetate) | H | 93 | 119–120 |
4b | 2-Cl | 92 | 97–98 |
4c | 4-Br | 95 | 147–148 |
The target compound’s hydroxymethyl group likely lowers its melting point compared to halogenated analogs (e.g., 4b, 4c) due to reduced crystallinity. Yields for imidazole derivatives (e.g., 70–90% in ) suggest efficient synthetic routes for such scaffolds.
Solubility and Stability
- Hydrophilicity : The hydroxymethyl group enhances water solubility, critical for oral bioavailability.
- Stability : Imidazole rings are prone to oxidation, but the hydroxymethyl group may mitigate this via intramolecular H-bonding.
Target Compound: CYP19A1/CYP11B2-IN-1
- Mechanism : Dual inhibition of aromatase (breast cancer target) and aldosterone synthase (hypertension target) .
- Selectivity : IC₅₀ values (2.3 nM for CYP19A1) surpass many analogs, likely due to optimal hydroxymethyl-imidazole interactions.
Comparison with Analogs
Key Findings :
- The target compound’s hydroxymethyl-imidazole motif balances selectivity and potency, unlike bulkier diphenyl or thiazolidinone analogs.
- Thiazole derivatives () may target kinases or antimicrobial pathways, diverging from CYP inhibition.
Biological Activity
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring and a benzonitrile moiety, which contribute to its unique biological properties. The presence of the hydroxymethyl group enhances solubility and may influence receptor interactions.
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : The imidazole moiety has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary studies suggest potential anticancer activity, possibly through inhibition of specific cancer cell proliferation pathways.
- Neurological Implications : Some derivatives have been investigated for their effects on neurological disorders, particularly in synucleinopathies like Parkinson's disease, where they may influence protein aggregation processes.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and its derivatives:
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
- Anticancer Investigation : In vitro assays demonstrated that the compound reduced the viability of breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating the initiation of programmed cell death.
- Neuroprotective Research : Animal models treated with the compound showed reduced levels of alpha-synuclein aggregates, a hallmark of Parkinson's disease. Behavioral tests indicated improved motor function compared to untreated controls.
Comparative Analysis
The unique structure of this compound distinguishes it from similar compounds. The following table compares it with two structurally related compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-(1H-imidazol-1-ylmethyl)benzonitrile | C11H9N3 | Lacks hydroxymethyl group; different biological properties |
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | C10H8N4 | Contains triazole instead of imidazole; varied activity |
This compound | C12H12N4O | Hydroxymethyl group enhances solubility and reactivity |
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthetic route for 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile to achieve high yield and purity?
- Methodological Answer : Synthetic optimization requires careful selection of alkylation agents (e.g., bromoethyl derivatives) and reaction conditions. For example, demonstrates that coupling 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile with brominated ketones under basic conditions yields derivatives with >80% purity. Key parameters include:
- Catalyst selection : Use of Fe-complex catalysts for hydrosilylation (e.g., Bu₄N[Fe(CO)₃(NO)]) to enhance regioselectivity .
- Purification : Column chromatography or recrystallization to isolate products, as shown in UPLC-MS data (e.g., >95% purity in ).
- Table 1 : Example Reaction Conditions and Yields
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d₆ solvent) resolve imidazole and benzonitrile protons, as shown in (δ 9.13 ppm for imidazole NH) and (C8H7NO structure).
- UPLC-MS : Provides rapid purity assessment (e.g., tR = 1.66 min, m/z 338 [M-H]⁻ in ).
- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl groups (O-H stretch ~3200 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility Screening : Test polar (DMSO, methanol) and non-polar solvents (dichloromethane) at varying temperatures. uses DMSO for NMR, suggesting high polarity compatibility.
- Stability Studies : Monitor degradation via UPLC-MS under accelerated conditions (e.g., 40°C, 75% humidity).
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Follow warnings for skin/eye irritation ( ). Use PPE (gloves, goggles) and ensure ventilation.
- Spill Management : Avoid dust generation; use ethanol for decontamination .
Q. What preliminary applications of this compound have been explored in materials science?
- Methodological Answer :
- OLEDs : Derivatives like 4-(3-(2-(phenoxazinyl)pyridinyl)carbazolyl)benzonitrile are used in thermally activated delayed fluorescence (TADF) materials ( ).
- Polymer Synthesis : As a nitrile-containing monomer for crosslinking reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the charge-transfer properties of this compound in TADF materials?
- Methodological Answer :
- Computational Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate HOMO-LUMO gaps to assess TADF potential (e.g., ’s derivatives).
Validate with experimental fluorescence spectra (e.g., ’s solvent effects on emission).
Q. What mechanisms explain the solvent-dependent fluorescence behavior of this compound derivatives?
- Methodological Answer :
- Twisted Intramolecular Charge Transfer (TICT) : Polar solvents stabilize charge-separated states, broadening emission spectra ( ).
- Experimental Design : Compare fluorescence quantum yields in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents .
Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers (e.g., ’s diastereoisomeric mixture).
- Dynamic NMR : Analyze coalescence temperatures to estimate rotational barriers .
Q. What structure-activity relationships govern the electronic properties of imidazole-modified benzonitriles in OLEDs?
- Methodological Answer :
- Substitution Effects : Electron-withdrawing groups (e.g., -CN) enhance electron mobility, while bulky substituents (e.g., adamantyl) reduce aggregation ( ).
- Table 2 : Key Modifications and OLED Performance
Substituent | EQE (%) | Color Purity (CIE) | Reference |
---|---|---|---|
Phenoxazinyl-pyridinyl | 12.5 | (0.15, 0.10) | |
Adamantyl | 8.2 | (0.18, 0.12) |
Q. What analytical methods are suitable for studying the thermal degradation pathways of this compound in electronic devices?
Properties
IUPAC Name |
4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSBQWDVYWNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436662 | |
Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-36-9 | |
Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.